

Shermilamine B: A Technical Guide to its Structural Elucidation

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Compound of Interest

Compound Name: *Shermilamine B*

Cat. No.: *B1680966*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the chemical structure elucidation of **Shermilamine B**, a pentacyclic pyridoacridine alkaloid isolated from marine tunicates. This document details the spectroscopic data, experimental methodologies, and the logical workflow that led to the determination of its complex architecture.

Introduction

Shermilamine B is a member of the pyridoacridine class of marine alkaloids, a group of compounds known for their diverse and potent biological activities. First reported by A. R. Carroll and P. J. Scheuer, its structure represents a significant challenge for elucidation due to its polycyclic and heteroaromatic nature. This guide serves as a technical resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery, providing the foundational data and methodologies for further investigation and analog development.

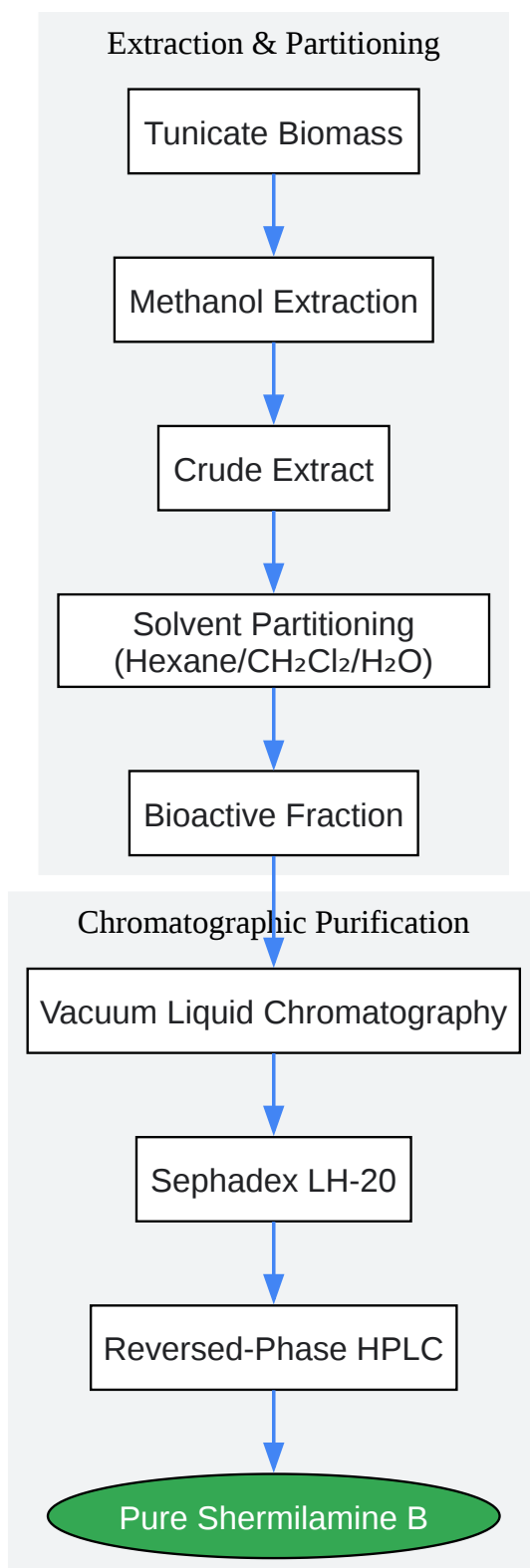
Isolation and Purification

Shermilamine B was first isolated from a tunicate, a marine invertebrate known to produce a rich diversity of secondary metabolites. The general protocol for its extraction and purification is outlined below.

General Experimental Protocol

- **Extraction:** The collected tunicate specimens are typically minced and exhaustively extracted with a polar solvent such as methanol (MeOH) or a mixture of dichloromethane (CH₂Cl₂) and MeOH.
- **Solvent Partitioning:** The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common scheme involves partitioning between n-hexane, CH₂Cl₂, and water. The fraction containing **Shermilamine B** is identified through preliminary screening methods like Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
- **Chromatographic Separation:** The active fraction is further purified using a combination of chromatographic techniques. This multi-step process often includes:
 - **Vacuum Liquid Chromatography (VLC):** Initial separation on silica gel to yield semi-purified fractions.
 - **Sephadex LH-20 Chromatography:** Size-exclusion chromatography to remove pigments and other high molecular weight impurities.
 - **High-Performance Liquid Chromatography (HPLC):** Final purification using reversed-phase (e.g., C18) or normal-phase HPLC to yield pure **Shermilamine B**.

The workflow for a typical isolation and purification process is illustrated in the following diagram.



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Figure 1. General workflow for the isolation and purification of **Shermilamine B**.

Spectroscopic Data and Structure Elucidation

The determination of the chemical structure of **Shermilamine B** relies on a combination of spectroscopic techniques, primarily Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy.

Mass Spectrometry

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is crucial for determining the molecular formula of the compound.

Parameter	Value
Ionization Mode	ESI+
Measured m/z [M+H] ⁺	391.1209
Calculated m/z [M+H] ⁺	391.1223
Molecular Formula	C ₂₁ H ₁₈ N ₄ O ₂ S

Table 1. High-Resolution Mass Spectrometry
Data for Shermilamine B.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

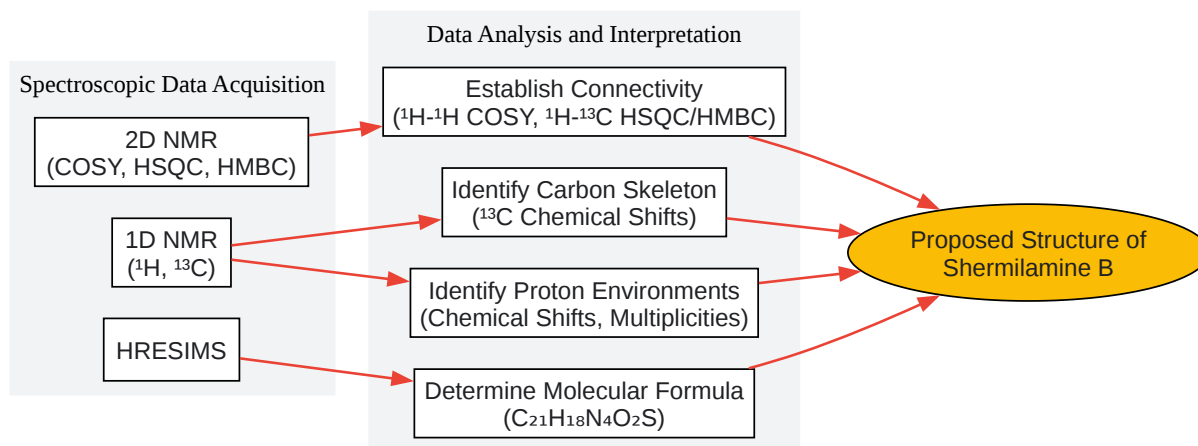
¹H and ¹³C NMR spectroscopy, along with 2D NMR experiments (COSY, HSQC, HMBC), provide the necessary information to piece together the carbon skeleton and the placement of protons and heteroatoms.

The following table summarizes the ¹H NMR data for **Shermilamine B**.

Position	δ H (ppm)	Multiplicity	J (Hz)
2	8.55	d	5.1
3	7.50	d	5.1
4	8.02	d	8.2
5	7.11	m	
6	7.46	overlapped	
7	7.45	overlapped	
11	3.55	s	
14	3.33	overlapped	
15	3.14	br t	
18	1.92	s	

Table 2. ^1H NMR
Spectroscopic Data
(in CDCl_3) for
Shermilamine B.[\[1\]](#)

The logical process of piecing together the structure from the spectroscopic data is outlined below.



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Figure 2. Logical workflow for the structure elucidation of **Shermilamine B**.

Chemical Structure of Shermilamine B

Based on the comprehensive analysis of the spectroscopic data, the chemical structure of **Shermilamine B** was determined to be a pentacyclic pyridoacridine alkaloid.

Shermilamine B Chemical Structure

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Figure 3. Chemical structure of **Shermilamine B**.

Biological Activity

Shermilamine B and related pyridoacridine alkaloids have been shown to exhibit a range of biological activities. Notably, **Shermilamine B** has demonstrated moderate activity against *Mycobacterium tuberculosis* H37Rv.[2] Additionally, it has shown strong cytotoxic effects against multiple myeloma cell lines.[1] These activities make **Shermilamine B** and its analogs interesting lead compounds for further drug development efforts in the areas of infectious diseases and oncology.

Conclusion

The structure elucidation of **Shermilamine B** is a testament to the power of modern spectroscopic techniques in natural product chemistry. The detailed data and methodologies presented in this guide provide a solid foundation for researchers interested in the synthesis, derivatization, and further biological evaluation of this potent marine alkaloid. The unique pentacyclic framework of **Shermilamine B** continues to be an attractive target for synthetic chemists and a source of inspiration for the design of novel therapeutic agents.

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